molecular formula C13H17NO3 B1528900 4-Benzyl-2-homomorpholinecarboxylic acid CAS No. 1141669-59-1

4-Benzyl-2-homomorpholinecarboxylic acid

Cat. No.: B1528900
CAS No.: 1141669-59-1
M. Wt: 235.28 g/mol
InChI Key: QMPCKMUMSFXJQD-UHFFFAOYSA-N
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Description

4-Benzyl-2-homomorpholinecarboxylic Acid, also known as 4-Benzyl-1,4-oxazepane-2-carboxylic acid or 1,4-Oxazepine-2-carboxylic acid, hexahydro-4-(phenylmethyl)-, is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a homomorpholine ring, which is further attached to a carboxylic acid group . The average mass of the molecule is 221.252 Da and the monoisotopic mass is 221.105194 Da .

Scientific Research Applications

Reversible Water Intercalation in Metal-Organic Frameworks

A study by Mahata et al. (2009) explored the reversible water intercalation in a layered metal-organic framework, demonstrating changes in coordination and color. This research can potentially open new pathways for the development of smart materials and sensors that respond to environmental humidity changes (Mahata, Ramya, & Natarajan, 2009).

Luminescent Properties of Lanthanide Coordination Compounds

Sivakumar et al. (2010) reported on the synthesis and luminescent properties of lanthanide-based coordination compounds using 4-benzyloxy benzoic acid derivatives. The study highlights the influence of electron-withdrawing and electron-donating groups on the photoluminescence of these compounds, which could be significant for the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Photoluminescent Metal-Organic Polymers

Chen et al. (2003) synthesized a photoluminescent metal-organic polymer with significant emission properties, paving the way for its use in optical devices and sensors (Chen, Wang, Chen, Yue, Yuan, Chen, & Wang, 2003).

Molecular Docking and Biological Activities of Carboxylic Acid Derivatives

Sagaama et al. (2020) conducted molecular docking studies and investigated the structural, spectroscopic properties, and biological activities of benzofuran-carboxylic acids derivatives. Their work contributes to the pharmaceutical field by providing insights into the potential therapeutic applications of these compounds (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Catalytically Active Metal-Organic Frameworks

Shultz et al. (2009) developed a permanently microporous metal-organic framework with metalloporphyrin struts, demonstrating its efficiency in catalyzing acyl-transfer reactions. This work highlights the catalytic potential of MOFs in various chemical transformations (Shultz, Farha, Hupp, & Nguyen, 2009).

Properties

IUPAC Name

4-benzyl-1,4-oxazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)12-10-14(7-4-8-17-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPCKMUMSFXJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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